molecular formula C5H9BaO8P B1433824 Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate CAS No. 24325-23-3

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate

Cat. No.: B1433824
CAS No.: 24325-23-3
M. Wt: 365.42 g/mol
InChI Key: VXAHXRNHRUSACE-QHEAFLAXSA-N
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Description

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is a complex chemical compound that features a barium ion coordinated with a phosphonooxymethyl-substituted oxolane diolate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate typically involves the coordination of barium ions with the organic ligand. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the proper formation of the compound. Common reagents used in the synthesis include barium salts and the organic ligand precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of different oxidation states.

    Reduction: Reduction reactions can alter the oxidation state of the barium ion or the organic ligand.

    Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Investigated for its potential interactions with biological molecules and systems.

    Medicine: Explored for its potential therapeutic properties or as a diagnostic agent.

    Industry: Utilized in the production of specialized materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The pathways involved may include binding to specific sites on these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • Calcium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
  • Magnesium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate

Uniqueness

Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate is unique due to the presence of the barium ion, which imparts distinct chemical and physical properties compared to similar compounds with other metal ions. These properties may include differences in reactivity, stability, and biological interactions.

Properties

IUPAC Name

barium(2+);4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O8P.Ba/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7;/h2-6H,1H2,(H2,9,10,11);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAHXRNHRUSACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)[O-])[O-])O)OP(=O)(O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24325-23-3
Record name D-Ribofuranose, 5-(dihydrogen phosphate), barium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Reactant of Route 2
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Reactant of Route 3
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Reactant of Route 4
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Reactant of Route 5
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate
Reactant of Route 6
Barium(2+);(3R,4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolane-2,3-diolate

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